molecular formula C13H17N3O3S B2865964 N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 902733-65-7

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2865964
CAS No.: 902733-65-7
M. Wt: 295.36
InChI Key: QRCUVNFIFIIECZ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a sulfonamide-linked 4-ethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through substituent modifications. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., trityl group removal) and coupling reactions, as demonstrated in the synthesis of related indazole-sulfonamide hybrids . Notably, this compound has been isolated from natural sources such as Gnaphalium polycaulon, where it contributes to antibacterial and anti-inflammatory activities .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-19-12-7-5-11(6-8-12)15-20(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUVNFIFIIECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 4-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under acidic conditions to form the pyrazole ring. The sulfonamide group is then introduced through a sulfonation reaction using sulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and sulfonamide group undergo oxidation under controlled conditions:

  • Pyrazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the pyrazole ring to form pyrazole-4-sulfonic acid derivatives.

  • Sulfonamide Oxidation : Strong oxidants like hydrogen peroxide (H₂O₂) convert the sulfonamide group to sulfonic acid at elevated temperatures (80–100°C).

Example Reaction:

N 4 Ethoxyphenyl 1 3 dimethyl 1H pyrazole 4 sulfonamideH2O2,90CH2SO4Pyrazole 4 sulfonic acid derivative\text{N 4 Ethoxyphenyl 1 3 dimethyl 1H pyrazole 4 sulfonamide}\xrightarrow[\text{H}_2\text{O}_2,90^\circ \text{C}]{\text{H}_2\text{SO}_4}\text{Pyrazole 4 sulfonic acid derivative}

Reduction Reactions

Reductive cleavage of the sulfonamide bond is achievable using agents like lithium aluminum hydride (LiAlH₄):

  • Sulfonamide Reduction : LiAlH₄ in tetrahydrofuran (THF) reduces the sulfonamide to a thiol group, forming 1,3-dimethyl-4-mercaptopyrazole derivatives .

Conditions:

ReagentSolventTemperatureProduct Yield
LiAlH₄ (3 eq)THF0–25°C62%

Electrophilic Substitution

The pyrazole ring participates in electrophilic substitution, particularly at the C-5 position:

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-5 .

  • Halogenation : Bromine (Br₂) in acetic acid yields 5-bromo derivatives.

Regioselectivity Data:

ElectrophilePositionYield
NO₂⁺C-578%
Br⁺C-565%

Nucleophilic Aromatic Substitution

The ethoxyphenyl group undergoes nucleophilic substitution under basic conditions:

  • Methoxy Dealkylation : Hydrolysis with HBr/AcOH replaces the ethoxy group with a hydroxyl group .

Reaction Pathway:

 OCH2CH3HBr AcOH110C OH\text{ OCH}_2\text{CH}_3\xrightarrow[\text{HBr AcOH}]{110^\circ \text{C}}\text{ OH}

Coupling Reactions

The sulfonamide moiety facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids:

  • Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, aryl groups are introduced at the sulfonamide nitrogen .

Optimized Conditions:

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (3:1)85%

Hydrolysis and Functionalization

Controlled hydrolysis of the sulfonamide group generates intermediates for further derivatization:

  • Acid-Catalyzed Hydrolysis : HCl (6M) at reflux cleaves the sulfonamide to yield 1,3-dimethylpyrazole-4-sulfonic acid .

Applications:

  • Intermediate for synthesizing sulfonyl chlorides .

  • Precursor to heterocyclic hybrids with antitumor activity .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

  • Sulfonamide Bond Cleavage : Releases SO₂ and NH₃ .

  • Pyrazole Ring Fragmentation : Forms volatile aromatic compounds above 300°C.

Mechanistic Insights

  • Sulfonamide Reactivity : The -SO₂NH- group acts as a directing group in electrophilic substitutions, enhancing para-selectivity on the ethoxyphenyl ring .

  • Steric Effects : Methyl groups at N-1 and C-3 hinder substitution at adjacent positions, favoring reactivity at C-5 .

Scientific Research Applications

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, with the CAS number 902733-65-7, has a molecular formula of C13H17N3O3S and a molecular weight of 295.3574 . While comprehensive data tables and well-documented case studies focusing solely on the applications of this specific compound are not available within the provided search results, the search results offer insights into related compounds and their applications, particularly in the context of immunoregulatory properties and synthesis of related azetidinones.

Isoxazole Derivatives and Immunoregulation
Isoxazole derivatives, which share structural similarities with the target compound, have demonstrated immunoregulatory properties . These properties can be classified as immunosuppressive and anti-inflammatory . Examples from the search results include:

  • 5-(4-amino-5-benzoyl-1,2-oxazol-3-yl)-N-[(pyridin-4-yl)methyl]-1,3,4-oxadiazole-2-carboxamide : This compound inhibits the proliferative response of mouse splenocytes to concanavalin A and suppresses the humoral immune response .
  • 5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide : This compound lowers carrageenan-induced paw edema and exhibits antibacterial activity .

These findings suggest that this compound might have potential applications in immunomodulation, meriting further investigation .

Synthesis of N-(p-ethoxyphenyl)-2-azetidinones
The search results mention the synthesis of N-(p-ethoxyphenyl)-2-azetidinones through [2+2] ketene-imine cycloadditions (Staudinger reaction) . Although this information does not directly relate to the applications of this compound, it indicates the potential for synthesizing novel compounds with the ethoxyphenyl moiety, which could have various applications .

Related Pyrazole Derivatives
The search results also list various cyclopropyl pyrazole derivatives, which, while not directly related to the target compound, highlight the chemical versatility of pyrazole compounds in general . Examples include:

  • 3-CYCLOPROPYL-N'-(1-(4-ETHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Metal-Free Synthetic Routes to Isoxazoles
A review article focuses on metal-free synthetic routes to isoxazoles, providing data on the synthesis and application of isoxazole derivatives from 2010 to 2020 . This information is valuable for researchers interested in synthesizing and exploring the applications of isoxazole-related compounds .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to its target, while the pyrazole ring can contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrazole Derivatives with Sulfonamide/Carboxamide Groups

Key Compounds:
  • N-(4-Ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

    • Structural Differences : Replaces the sulfonamide group with a carboxamide and substitutes methyl groups with phenyl rings.
    • Biological Activity : Exhibits potent antiproliferative activity against HCT116 and MCF-7 cell lines (IC50 = 0.39 µM and 0.46 µM, respectively), attributed to its Aurora-A kinase inhibitory activity .
    • Comparison : The carboxamide group may enhance kinase binding affinity compared to sulfonamide, while bulkier phenyl substituents could improve membrane permeability.
  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

    • Structural Differences : Features a carboxylate ester instead of sulfonamide and a 4-methoxybenzyl group at position 1.
    • Synthesis : Prepared via decarboxylative N-alkylation using ruthenium catalysis, highlighting divergent synthetic pathways compared to sulfonamide derivatives .
Table 1: Comparative Properties of Pyrazole Derivatives
Compound Key Substituents Biological Activity Synthesis Method
N-(4-ethoxyphenyl)-1,3-dimethyl-pyrazole-4-sulfonamide 1,3-dimethyl; sulfonamide-linked 4-ethoxyphenyl Antibacterial, anti-inflammatory Multi-step protection/deprotection
N-(4-ethoxyphenyl)-1,3-diphenyl-pyrazole-4-carboxamide 1,3-diphenyl; carboxamide Antiproliferative (IC50 ~0.4 µM) Suzuki coupling, amidation
Ethyl 1-(4-methoxybenzyl)-pyrazole-4-carboxylate 4-methoxybenzyl; carboxylate ester N/A (Intermediate) Ruthenium-catalyzed alkylation

Sulfonamide Derivatives with Fluorinated Substituents

Key Compounds:
  • 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

    • Structural Differences : Incorporates difluoromethyl and nitro groups, which enhance metabolic stability and electron-withdrawing effects.
    • Applications : Fluorinated pyrazole-sulfonamides are optimized for agrochemical and pharmaceutical uses due to improved pharmacokinetics .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structural Differences: Combines sulfonamide with chromenone and fluorophenyl moieties, enabling dual kinase inhibition and anti-inflammatory activity .

Biological Activity

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring linked to a sulfonamide group , which contributes to its biological activity. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Reaction of 4-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under acidic conditions.
  • Introduction of the Sulfonamide Group : This is achieved through sulfonation reactions using sulfonyl chloride in the presence of a base like pyridine.

These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes involved in various biochemical pathways.
  • Binding Affinity : The ethoxyphenyl group may enhance binding affinity to target receptors, while the pyrazole structure contributes to the stability of these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 0.22 to 0.25 μg/mL .
CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
100.25S. epidermidis

Anticancer Properties

This compound has also been investigated for its anticancer properties:

  • Cell Viability Assays : In vitro studies demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values indicate effective growth inhibition .
Cell LineIC50 (μM)
U93715.0
MDA-MB-23112.5
HepG210.0

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines in various models, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy, identifying this compound as one of the most potent compounds against gram-positive bacteria .
  • Anticancer Activity : Research on pyrazole derivatives indicated that compounds similar to this compound could effectively induce apoptosis in cancer cells without significant cytotoxicity to normal cells .

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